5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole
Overview
Description
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the bromo substituent on the pyrazole ring and the methyl group on the triazole ring contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds with pyrazole and triazole moieties have been known to interact with various biological targets .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s bromine atom enhances its binding affinity to these enzymes, facilitating its role as an inhibitor or activator in biochemical pathways . Additionally, it interacts with proteins involved in signal transduction, such as kinases, by forming hydrogen bonds and hydrophobic interactions .
Cellular Effects
This compound influences various cellular processes. It has been observed to modulate cell signaling pathways, particularly those involving MAPK and PI3K/Akt pathways, which are critical for cell growth and survival . The compound also affects gene expression by interacting with transcription factors, leading to altered cellular metabolism and function. In cancer cells, it has shown potential in inhibiting proliferation and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, either inhibiting or activating their functions. For instance, it inhibits cytochrome P450 enzymes by forming a stable complex, preventing the metabolism of certain substrates . Additionally, it can activate kinases by binding to their allosteric sites, enhancing their catalytic activity . These interactions lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function . These effects are crucial for understanding its potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cell signaling pathways . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is predominantly localized in the cytoplasm and nucleus, where it exerts its effects on enzyme activity and gene expression. Its localization is critical for its function and efficacy in biochemical and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-1H-pyrazole with a suitable triazole precursor under controlled conditions. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent on the pyrazole ring can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Cycloaddition Reactions: The triazole and pyrazole rings can engage in cycloaddition reactions with other unsaturated compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromo group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could produce an N-oxide derivative .
Scientific Research Applications
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly as inhibitors of enzymes and receptors.
Agrochemistry: The compound is explored for its potential as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Shares the bromo substituent but lacks the triazole ring.
1-Methyl-1H-1,2,4-triazole: Contains the triazole ring but lacks the pyrazole moiety.
5-Bromo-1-methyl-1H-pyrazole: Similar structure but with different substitution patterns .
Uniqueness
The uniqueness of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole lies in its combined pyrazole and triazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-1-methyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN5/c1-12-7(9-5-11-12)4-13-3-6(8)2-10-13/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRBADZWAMVMIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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